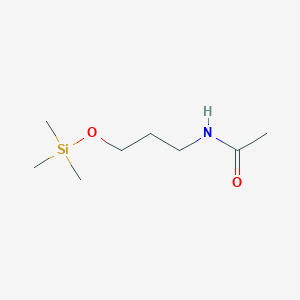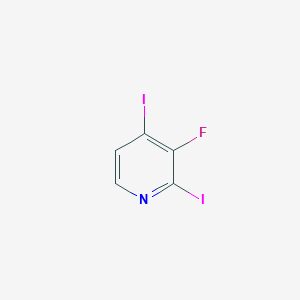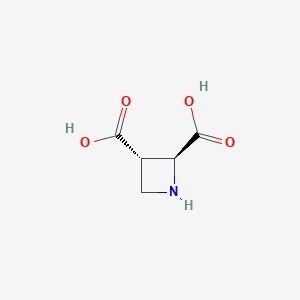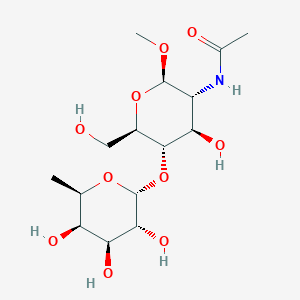
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside, also known as FucNAC, is a complex carbohydrate that is commonly found in the cell walls of bacteria and fungi. It is a type of glycan, which is a sugar molecule that is attached to a protein or lipid. FucNAC has been the subject of scientific research due to its potential applications in medicine, biotechnology, and other fields.
Mechanism of Action
The mechanism of action of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside is not fully understood, but it is believed to interact with the immune system in a variety of ways. It may act as a molecular signal to activate immune cells, or it may enhance the ability of immune cells to recognize and destroy pathogens or cancer cells.
Biochemical and Physiological Effects
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has also been shown to enhance the activity of immune cells, such as macrophages and T cells. Additionally, Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has several advantages for lab experiments, including its ability to enhance the immune response and its anti-inflammatory properties. However, Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside can be difficult to synthesize and purify, which may limit its use in certain experiments. Additionally, Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside may have variable effects depending on the specific application, which may require further study.
Future Directions
There are several future directions for research on Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside. One area of interest is the development of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside-based vaccines and immunotherapies for infectious diseases and cancer. Another area of interest is the study of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside's interactions with the immune system, which may provide insights into the development of new immunotherapies. Additionally, further research is needed to fully understand the mechanism of action of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside and its potential applications in medicine and biotechnology.
Synthesis Methods
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis uses enzymes to catalyze the reaction. Both methods have advantages and limitations, and the choice of method depends on the specific application of Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside.
Scientific Research Applications
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has been studied for its potential applications in medicine, particularly in the development of vaccines and immunotherapies. It has been shown to enhance the immune response to certain pathogens, such as bacteria and viruses, and may be useful in the treatment of infectious diseases. Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside has also been studied for its potential role in cancer immunotherapy, as it may be able to stimulate the immune system to attack cancer cells.
properties
CAS RN |
153756-68-4 |
|---|---|
Product Name |
Methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside |
Molecular Formula |
C15H27NO10 |
Molecular Weight |
381.38 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-7(4-17)25-14(23-3)8(10(13)20)16-6(2)18/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18)/t5-,7-,8-,9+,10-,11+,12-,13-,14-,15-/m1/s1 |
InChI Key |
ZBSRIKGSJPSPCA-RTVQIOGGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC)CO)O)O)O |
Other CAS RN |
153756-68-4 |
synonyms |
alpha-D-Fuc(1-4)-beta-D-GlcNAc-OMe Fuc(1-4)GlcNAc-OMe methyl alpha-D-fucopyranosyl(1-4)-2-acetamido-2-deoxy-beta-D-glucopyranoside methyl fucopyranosyl(1-4)-2-acetamido-2-deoxyglucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



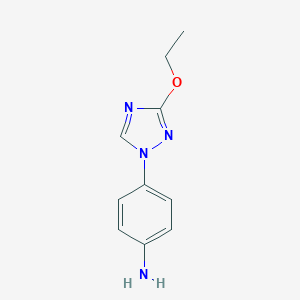
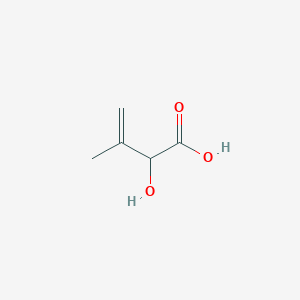


![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
